molecular formula C13H12N2O3 B3021162 Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate CAS No. 55613-22-4

Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate

Cat. No. B3021162
CAS RN: 55613-22-4
M. Wt: 244.25 g/mol
InChI Key: JSIHCFJCICVJHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06372740B1

Procedure details

To a mixture of sodium methoxide (16.5 g) and anhydrous ethanol (200 ml) is added benzamidine hydrochloride (16 g) at 0-5° C. The mixture is stirred at 0° C. for 30 minutes, and thereto is added dropwise a solution of diethyl ethoxymethylenemalonate (20 g) in anhydrous ethanol (50 ml) at the same temperature. After the addition, the mixture is stirred at room temperature for 30 minutes, and refluxed for 6 hours. The reaction mixture is concentrated under reduced pressure, and the residue is dissolved in water. To the mixture is added with stirring and drowpise hydrochloric acid at 0-5° C. until the pH value of the mixture is adjusted to pH 4. The precipitates are collected by filtration, washed with water, washed with diethyl ether, and washed with ethanol to give the desired compound (17.5 g).
Name
sodium methoxide
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
benzamidine hydrochloride
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O-].[Na+].Cl.[C:5]([NH2:13])(=[NH:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.C([O:16][CH:17]=[C:18]([C:24](OCC)=O)[C:19]([O:21][CH2:22][CH3:23])=[O:20])C>C(O)C>[O:16]=[C:17]1[C:18]([C:19]([O:21][CH2:22][CH3:23])=[O:20])=[CH:24][N:13]=[C:5]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)[NH:12]1 |f:0.1,2.3|

Inputs

Step One
Name
sodium methoxide
Quantity
16.5 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
benzamidine hydrochloride
Quantity
16 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)(=N)N
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 6 hours
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in water
ADDITION
Type
ADDITION
Details
To the mixture is added
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
at 0-5° C.
FILTRATION
Type
FILTRATION
Details
The precipitates are collected by filtration
WASH
Type
WASH
Details
washed with water
WASH
Type
WASH
Details
washed with diethyl ether
WASH
Type
WASH
Details
washed with ethanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O=C1NC(=NC=C1C(=O)OCC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 17.5 g
YIELD: CALCULATEDPERCENTYIELD 77.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.